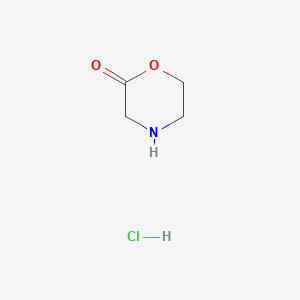

2-Morpholinone hydrochloride

描述

Structure

3D Structure of Parent

属性

分子式 |

C4H8ClNO2 |

|---|---|

分子量 |

137.56 g/mol |

IUPAC 名称 |

morpholin-2-one;hydrochloride |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4-3-5-1-2-7-4;/h5H,1-3H2;1H |

InChI 键 |

NFDAKOOFLCNLJC-UHFFFAOYSA-N |

规范 SMILES |

C1COC(=O)CN1.Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Morpholinone and Its Substituted Derivatives

Classical and Established Synthesis Routes for the 2-Morpholinone Core

Traditional methods for constructing the 2-morpholinone ring system have been foundational in heterocyclic chemistry. These routes typically involve the formation of the heterocyclic ring through annulation or cyclization reactions, often requiring multiple steps.

Annulation Reactions with Amino Alcohols and Carboxylic Acid Derivatives

A common and well-established strategy for synthesizing the 2-morpholinone core involves the annulation of 1,2-amino alcohols with carboxylic acid derivatives that possess a leaving group at the alpha position. chemrxiv.org This approach typically consists of two main steps: the formation of an amide bond followed by an intramolecular cyclization to yield the morpholinone ring. chemrxiv.org

A prevalent example of this methodology is the reaction of a 1,2-amino alcohol with chloroacetyl chloride. chemrxiv.org This reaction first forms an N-(2-hydroxyethyl) chloroacetamide intermediate, which then undergoes intramolecular cyclization under basic conditions to afford the 2-morpholinone. This two-step process highlights the challenge of achieving monoalkylation of the primary amine in the amino alcohol. chemrxiv.org

The historical foundation for this type of synthesis was laid by Knorr in 1899, who prepared 4-methyl-2-morpholinone by reacting ethylene (B1197577) oxide with sarcosine, followed by dehydration of the resulting N-ethanolamino acid intermediate. This work established the fundamental principles for constructing the 2-morpholinone framework. Later, Kiprianov and his team expanded on this by synthesizing N-(2-hydroxyethyl)-2-morpholinone and other derivatives using similar principles.

Table 1: Examples of Annulation Reactions for 2-Morpholinone Synthesis

| Starting Materials | Reagents | Product | Reference |

| 1,2-amino alcohol, Chloroacetyl chloride | NaOH, H₂O, DCM; then aq. KOH, IPA | 2-Morpholinone | researchgate.net |

| Ethylene oxide, Sarcosine | Heat, then dehydration | 4-Methyl-2-morpholinone | |

| L-leucine, Ethylene oxide | - | N-(2-hydroxyethyl)-3-isobutyl-2-morpholinone |

Cyclization Approaches for Morpholinone Ring Formation

Intramolecular cyclization is a key step in many synthetic routes to 2-morpholinones. These reactions can be promoted by various reagents and conditions, leading to the formation of the heterocyclic ring from a linear precursor.

A straightforward example involves the treatment of an N-substituted 2-(2-hydroxyethylamino)ethanoic acid with a dehydrating agent to induce cyclization. Base-mediated cyclization is also a common strategy. For instance, N-protected α-amino acids can react with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate to yield chiral N-protected morpholinone derivatives in good yields and high enantiomeric purity. researchgate.net

Another approach involves the cyclizative 1,2-rearrangement catalyzed by zinc chloride, which allows for the synthesis of morpholinones with aza-quaternary stereocenters from achiral linear compounds. d-nb.info This method proceeds through a formal [4+2] heteroannulation followed by a 1,2-ester or amide shift. d-nb.info

Modern Catalytic Strategies in 2-Morpholinone Synthesis

Contemporary synthetic chemistry has seen a shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 2-morpholinones has greatly benefited from these advancements, with the development of asymmetric, metal-catalyzed, and organocatalytic strategies.

Asymmetric Catalysis for Enantioselective Access

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalytic methods for the synthesis of chiral 2-morpholinones. Chiral phosphoric acids have emerged as effective catalysts for the enantioselective synthesis of C3-substituted morpholinones. acs.org This reaction proceeds through a domino [4+2] heteroannulation of aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. acs.org This process represents an unprecedented asymmetric aza-benzilic ester rearrangement. acs.org

Another notable one-pot approach combines a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones with high yields and enantioselectivities up to 99% ee. acs.org This sequence is catalyzed by a quinine-derived urea (B33335) and has been successfully applied to the synthesis of a key intermediate for the drug Aprepitant. acs.org

Table 2: Asymmetric Catalytic Syntheses of 2-Morpholinones

| Catalyst | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | C3-substituted morpholinones | High | acs.org |

| Quinine-derived Urea | Aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 1,2-ethanolamines | 3-Aryl/alkyl morpholin-2-ones | Up to 99% | acs.org |

Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Cascade Reactions)

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed reactions have been particularly effective in the synthesis of morpholinones. For instance, the oxidative lactonization of N-substituted diethanolamines using a cationic palladium complex, [(neocuproine)Pd(OAc)]₂(OTf)₂, provides the corresponding morpholin-2-ones in good yields. acs.org This method is tolerant of various functional groups on the amine. acs.org

Furthermore, copper(I) chloride has been used as an earth-abundant metal catalyst for the cross-dehydrogenative coupling between morpholinones and cyclic imides. mdpi.com This reaction proceeds under mild conditions with molecular oxygen as the sole oxidant, affording C-N coupled products in high yields. mdpi.com

Organocatalysis in Morpholinone Formation

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. In the context of 2-morpholinone synthesis, organocatalysts have been employed in various transformations.

The ring-opening polymerization of N-acyl morpholin-2-ones can be readily achieved using organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to produce functionalized poly(aminoesters). researchgate.net The thermodynamics of this polymerization are highly dependent on the hybridization of the nitrogen atom within the morpholinone ring. researchgate.net

Furthermore, chiral bicyclic triazolium salts, which are precursors to N-heterocyclic carbene (NHC) organocatalysts, have been synthesized from chiral morpholinones. researchgate.net These NHCs can then be used to catalyze a wide range of reactions. The combination of organocatalysis with transition-metal catalysis in a cooperative or synergistic fashion has also been explored for the synthesis of various heterocycles, including morpholinones. chim.itprinceton.edu

Multi-Component and One-Pot Reaction Sequences

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis. By combining multiple starting materials in a single reaction vessel, these methods reduce the need for intermediate purification steps, saving time, resources, and minimizing waste.

The Ugi four-component reaction (U-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.org This reaction's versatility has been harnessed for the synthesis of morpholinone scaffolds, often through a post-condensation cyclization strategy. illinois.eduresearchgate.net

A notable application is the Ugi five-center three-component reaction (U-5C-3CR) for the efficient, one-pot synthesis of novel 3-substituted morpholin-2-one-5-carboxamides. nih.gov This procedure utilizes a glycolaldehyde (B1209225) dimer as a bifunctional starting material, which reacts with various α-amino acids and isocyanides. nih.gov The mild reaction conditions are a key advantage, allowing for the incorporation of a wide range of functional groups. illinois.edu

Table 1: Ugi Synthesis of 3-Substituted Morpholin-2-one-5-carboxamide Derivatives nih.gov

| α-Amino Acid | Isocyanide | Product Yield |

|---|---|---|

| Phenylalanine | Cyclohexyl isocyanide | 82% |

| Phenylalanine | Benzyl isocyanide | 75% |

| Alanine | Cyclohexyl isocyanide | 85% |

| Valine | Cyclohexyl isocyanide | 73% |

This table showcases the yields of various morpholinone derivatives synthesized via the Ugi five-center three-component reaction.

Domino reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the addition of new reagents. A highly effective domino strategy for synthesizing morpholin-2-ones involves the ring-opening of an intermediate epoxide or aziridine (B145994) followed by an intramolecular cyclization.

One such advanced one-pot approach combines a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgacs.org This sequence starts with commercially available aldehydes, (phenylsulfonyl)acetonitrile, and an amino alcohol. researchgate.net The process is stereoselectively catalyzed by a quinine-derived urea, leading to C3-substituted morpholin-2-ones in good yields and high enantioselectivity. acs.orgacs.org The DROC sequence has proven effective for synthesizing key intermediates for biologically active compounds. researchgate.net In some cases, the reaction proceeds through an acid-catalyzed cascade involving ring-opening, a 1,2-aryl shift, and lactonization to yield fused bicyclic morpholin-2-ones. acs.org

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, improve product yields, and enhance reaction efficiency. oatext.com This technique utilizes microwave irradiation to heat reactions directly and uniformly, often leading to cleaner products compared to conventional heating methods. oatext.comnih.gov

While specific protocols for the microwave-assisted synthesis of 2-morpholinone hydrochloride are not extensively detailed, the methodology has been successfully applied to the synthesis of related heterocyclic structures, including morpholine-based chalcones and various N-heterocycles. mdpi.comrsc.org For instance, the Claisen-Schmidt condensation reaction to form morpholine-substituted chalcones was significantly accelerated under microwave irradiation (5-10 minutes) compared to conventional methods (8-12 hours), with yields also showing improvement. researchgate.net The optimization of Ugi reactions has also been achieved using microwave assistance. organic-chemistry.org These examples highlight the potential of microwave irradiation as an enabling technology for the rapid and efficient synthesis of the 2-morpholinone scaffold.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Morpholine-Based Chalcones researchgate.net

| Method | Reaction Time | Yield Range |

|---|---|---|

| Conventional Heating | 8-12 hours | 72-83% |

This table illustrates the significant reduction in reaction time and improvement in yield when using microwave-assisted methods for the synthesis of morpholine-containing compounds.

Stereoselective Synthesis of 2-Morpholinone Derivatives

The biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Therefore, the development of stereoselective methods to control the formation of chiral centers during the synthesis of 2-morpholinone derivatives is of paramount importance.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Several catalytic asymmetric methods have been developed for the construction of the chiral morpholinone core. acs.org

One powerful strategy involves a chiral phosphoric acid-catalyzed domino reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org This process proceeds via a [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift, formally an asymmetric aza-benzilic ester rearrangement, to afford C3-substituted morpholinones with high enantioselectivity. acs.org

Another successful approach is the enantioselective palladium-catalyzed allylic alkylation of morpholinone substrates. This method allows for the synthesis of α-disubstituted morpholinones bearing a fully substituted α-position with excellent yields and enantiomeric excess (ee) values, often up to 99% ee. nih.gov

Furthermore, starting from readily available chiral precursors is a straightforward method. A racemization-free synthesis of chiral N-protected morpholinone derivatives has been achieved through the base-mediated cyclization of N-protected α-amino acids with 1,2-dibromoethane, yielding enantiomerically pure products. thieme-connect.com The organocatalyzed DROC method mentioned previously also provides high enantioselectivity, with ee values up to 99%. acs.org

Table 3: Enantioselective Synthesis of Morpholinone Derivatives via Palladium Catalysis nih.gov

| α-Substituent | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Methyl | 91% | 99% |

| Benzyl | 95% | 99% |

| Phenylcarbonyl | 95% | 73% |

This table presents the results for the palladium-catalyzed enantioselective synthesis of various α-tetrasubstituted morpholinones.

When a molecule has multiple stereocenters, diastereoselective reactions are used to control their relative configuration. The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a boronic acid, has been applied to the diastereoselective synthesis of substituted morpholinones. For example, the reaction has been used to create N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, a key intermediate that can be further transformed into complex chiral molecules. dntb.gov.uanih.gov

In another advanced approach, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides access to highly substituted morpholines with high to excellent diastereoselectivity (up to >99:1 dr). rsc.org Although this example yields morpholines rather than morpholinones, the underlying principle of controlling stereochemistry through metal-catalyzed cyclization is highly relevant and adaptable for the synthesis of complex 2-morpholinone derivatives. rsc.org

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including substituted 2-morpholinones. This approach overcomes the 50% theoretical yield limit of traditional kinetic resolution by combining a rapid in situ racemization of the starting material with a stereoselective reaction. This ensures that the entirety of the racemic starting material is converted into a single, enantiomerically enriched product.

Recent research has highlighted several effective DKR methodologies for the preparation of enantiopure substituted 2-morpholinones. These strategies often employ either chemoenzymatic systems or organocatalysis to achieve high yields and stereoselectivity.

One prominent approach involves the isothiourea-catalyzed acylative DKR of tetra-substituted morpholinone lactols. researchgate.netwiley.com This method has been shown to be highly effective for a variety of substrates, affording the desired products in good to excellent yields and with high enantiomeric ratios. researchgate.netwiley.com For instance, the use of the chiral isothiourea catalyst HyperBTM has been successful in the DKR of various morpholinone lactols, leading to enantiomerically enriched acylated products. chemrxiv.org The reaction conditions, including the choice of solvent and acylating agent, have been optimized to maximize both yield and enantioselectivity. chemrxiv.org Research has demonstrated that this process is scalable, highlighting its potential for practical applications in organic synthesis. wiley.comchemrxiv.org

Another significant DKR strategy focuses on the reaction of α-bromo esters with N-substituted 2-aminoethanol nucleophiles. arkat-usa.org This method utilizes a chiral auxiliary, such as (S)-mandelate, to mediate the dynamic kinetic resolution. The process involves a nucleophilic substitution reaction followed by a spontaneous intramolecular cyclization to yield the 3-substituted morpholin-2-one (B1368128). arkat-usa.org The reaction conditions, including the use of a base like diisopropylethylamine (DIEA) and an additive such as tetrabutylammonium (B224687) iodide (TBAI), are crucial for the efficiency and stereoselectivity of the transformation. arkat-usa.org This methodology has been successfully applied to the synthesis of key intermediates for pharmacologically active compounds. arkat-usa.org

Furthermore, chemoenzymatic DKR represents another valuable tool for accessing enantiomerically pure building blocks. nih.gov While specific applications to 2-morpholinone are part of the broader field, the principles involve the combination of a metal catalyst for racemization and an enzyme for the selective acylation. organic-chemistry.org For example, ruthenium catalysts are often employed for the racemization of the substrate, while lipases, such as Candida antarctica lipase (B570770) B (CALB), catalyze the enantioselective acylation. organic-chemistry.orgnih.gov

The table below summarizes key findings from recent studies on the dynamic kinetic resolution for the synthesis of substituted 2-morpholinone derivatives.

Table 1: Dynamic Kinetic Resolution for the Synthesis of Substituted 2-Morpholinone Derivatives

| Catalyst/Mediator | Substrate | Nucleophile/Reagent | Product | Yield (%) | Enantiomeric/Diastereomeric Ratio | Ref. |

| HyperBTM | Racemic C(2)-substituted morpholinone lactol | Isobutyric anhydride | Acylated morpholinone | up to 89 | up to 99:1 er | researchgate.netwiley.com |

| (S)-Mandelate auxiliary | α-Bromo phenylacetate | N-benzyl 2-aminoethanol | 3-Phenyl-4-benzyl-morpholin-2-one | 75 | 93:7 dr | arkat-usa.org |

| (S)-Mandelate auxiliary | α-Bromo phenylacetate | N-p-methoxyphenyl 2-aminoethanol | 3-Phenyl-4-(p-methoxyphenyl)-morpholin-2-one | 66 | 95:5 dr | arkat-usa.org |

| (S)-Mandelate auxiliary | α-Bromo acetate | N-substituted 2-aminoethanol | 3-(4-Fluorophenyl)-morpholin-2-ones | Not specified | 91:9 to 94:6 er | arkat-usa.org |

Chemical Reactivity and Functionalization of the 2 Morpholinone Scaffold

Reactions at the Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine within the 2-morpholinone structure is a prime site for modification through N-alkylation and N-acylation. These reactions are fundamental for introducing a wide range of substituents, which can modulate the compound's biological activity, solubility, and metabolic stability.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents. For instance, the N-alkylation of morpholine (B109124) with alcohols can be catalyzed by systems like CuO–NiO/γ–Al2O3 in the gas–solid phase. researchgate.netresearchgate.net The N-methylation of morpholine with methanol, for example, can achieve a conversion of 95.3% with 93.8% selectivity for N-methylmorpholine under optimized conditions. researchgate.net While secondary alcohols can be used, they tend to result in lower product selectivity. researchgate.net The use of N-alkylated precursors is also a common strategy in multi-step syntheses to build the morpholine ring.

N-acylation introduces an acyl group to the nitrogen atom. This transformation is particularly significant as it can alter the electronic properties of the ring. Experimental and theoretical studies have shown that the substituents on the endocyclic nitrogen atom critically influence the thermodynamic polymerizability of morpholin-2-ones. acs.org N-acyl morpholin-2-ones are readily polymerized, whereas N-aryl or N-alkyl substituted versions are not. acs.org This is attributed to the hybridization of the nitrogen atom; the planar, sp2-hybridized nitrogen of an N-acyl group makes the ring more susceptible to ring-opening polymerization compared to the pyramidalized, sp3-hybridized nitrogen of N-alkyl or N-aryl derivatives. acs.org The synthesis of these N-acyl morpholin-2-ones can be accomplished through methods like the oxidative lactonization of N-substituted diethanolamines using a palladium catalyst. acs.org

Table 1: Representative N-Alkylation Reactions of Morpholine

| Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | Morpholine Conversion (%) | Selectivity to N-Alkylmorpholine (%) |

| Methanol | CuO–NiO/γ–Al2O3 | 220 | 3:1 | 95.3 | 93.8 |

| Ethanol | CuO–NiO/γ–Al2O3 | 220 | 3:1 | 82.5 | 80.7 |

| n-Propanol | CuO–NiO/γ–Al2O3 | 220 | 3:1 | 71.3 | 69.8 |

| n-Butanol | CuO–NiO/γ–Al2O3 | 220 | 3:1 | 63.8 | 61.5 |

Data sourced from a study on N-alkylation of morpholine with various alcohols. researchgate.net

Carbon-Carbon Bond Forming Reactions on the Ring System

Creating carbon-carbon (C-C) bonds directly on the pre-formed 2-morpholinone ring is a sophisticated strategy for introducing structural complexity. More commonly, C-C bonds are established in the acyclic precursors before the ring-closing step. rsc.org Methodologies for synthesizing substituted morpholines inherently rely on C-C bond formation to append substituents at various positions.

One key strategy is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which generates morpholine products as single stereoisomers. nih.gov This approach allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Another approach involves the reaction of α-amino acid-derived amines with epoxides in the presence of zinc halide catalysts. researchgate.net This process can lead to polysubstituted morpholin-2-ones through tandem C-N, C-O, and C-C bond formation, involving nih.govnih.gov- and nih.govacs.org-Stevens rearrangements of quaternary ammonium (B1175870) ylide intermediates. researchgate.net

Enzymatic C-C bond formation reactions, such as aldol (B89426) reactions, have also become a valuable tool in organic synthesis for creating chiral molecules with high enantioselectivity. rsc.orglibretexts.org For instance, threonine aldolases can catalyze the reaction of glycine (B1666218) with a substituted benzaldehyde (B42025) to produce α-amino β-hydroxy acids, which are precursors for chiral morpholinones. libretexts.org

Ring-Opening and Ring-Closing Transformations

The ability to open and close the 2-morpholinone ring provides versatile pathways for both degradation and synthesis.

Ring-Opening Reactions: The lactone functionality of 2-morpholinone is susceptible to nucleophilic attack, leading to ring-opening. Treatment with (secondary-alkyl)amines can result in a stereoselective ring opening to yield hydroxy amides. Similarly, alcoholysis can yield an equilibrium mixture of the morpholin-2-one (B1368128) and the corresponding hydroxy ester.

A significant application of ring-opening is in polymerization. The organocatalytic ring-opening polymerization (ROP) of N-acyl morpholin-2-ones generates functionalized poly(aminoesters), a class of biodegradable materials. acs.org The thermodynamics of this process are highly dependent on the nitrogen substituent, with N-acylated morpholinones being much more prone to polymerization than their N-alkylated counterparts. acs.org Studies on morpholine-2,5-diones have shown that while ring-opening occurs with certain tin-based catalysts, polymerization can be terminated by the formation of stable, kinetically-inert products. rsc.org

Ring-Closing Transformations: The synthesis of the 2-morpholinone scaffold is most commonly achieved through intramolecular cyclization. A prevalent method involves the ring closure of an ethanolamine derivative with a two-carbon fragment. For example, N-benzylserine can be reacted with chloroacetyl chloride to form the morpholinone ring. Another strategy is the indium(III)-catalyzed intramolecular reductive etherification of keto alcohols, which can be synthesized from amino alcohols and α-bromoketones. oup.com This method is effective for creating a variety of substituted morpholines with high diastereoselectivity and good functional group tolerance. oup.com Additionally, 2-chloroethyl glycosides have been ring-closed to form spiro-morpholinones by treatment with potassium carbonate (K2CO3). nih.gov

Derivatization Strategies for Structural Diversity

The C3 position of the morpholinone ring is a common target for substitution to generate structural diversity and modulate biological activity.

A notable method is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.netacs.org This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift, which constitutes an asymmetric aza-benzilic ester rearrangement. acs.org This approach provides access to a range of C3-disubstituted morpholin-2-ones bearing aza-quaternary stereocenters, which are otherwise difficult to access. researchgate.net

Another strategy employs serine enantiomers as chiral templates. By using N-benzylserine as a starting material and cyclizing it with chloroacetyl chloride, a morpholinone with a carboxylate group at the C3 position is formed, which can be further modified.

Table 2: Examples of 3-Substituted Morpholinone Synthesis

| Reactant 1 (Glyoxal) | Reactant 2 (Amino Alcohol) | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) |

| Phenylglyoxal | 2-(Phenylamino)ethan-1-ol | Chiral Phosphoric Acid | 3-Hydroxy-3,4-diphenylmorpholin-2-one | 95 | 96 |

| Methylglyoxal | 2-(Phenylamino)ethan-1-ol | Chiral Phosphoric Acid | 3-Hydroxy-3-methyl-4-phenylmorpholin-2-one | 88 | 92 |

| Cyclohexylglyoxal | 2-((4-Methoxyphenyl)amino)ethan-1-ol | Chiral Phosphoric Acid | 3-Cyclohexyl-3-hydroxy-4-(4-methoxyphenyl)morpholin-2-one | 92 | 97 |

Data adapted from studies on enantioselective synthesis of C3-substituted morpholinones. acs.org

Substituents can also be introduced at other positions of the morpholinone ring (C2, C5, C6) to further explore the structure-activity relationship.

Syntheses of 2- and 3-substituted morpholine congeners have been developed starting from tosyl-oxazetidine and α-formyl carboxylates using base catalysis. nih.govacs.org These reactions yield morpholine hemiaminals that can be further elaborated into highly decorated and conformationally rigid morpholines. nih.govacs.org An indium(III)-catalyzed intramolecular reductive etherification reaction is a versatile method for constructing various 2-substituted, cis-2,3-disubstituted, cis-2,5-disubstituted, and cis-2,6-disubstituted morpholines with high diastereoselectivity. oup.com Furthermore, a four-step synthesis starting from enantiomerically pure amino alcohols, with a key Pd-catalyzed carboamination step, provides access to cis-3,5-disubstituted morpholines. nih.gov

Incorporating spirocycles into the morpholinone structure is a powerful strategy to increase the three-dimensionality and structural rigidity of the molecule, which can be advantageous for binding to biological targets.

Glycosylidene-spiro-morpholinones have been synthesized from O-peracylated hept-2-ulopyranosonamide derivatives. nih.gov The synthetic route involves a Koenigs–Knorr type glycosylation of an alcohol (like 2-chloroethanol) with a (glyculosylbromide)onamide, followed by ring closure of the resulting 2-chloroethyl glycoside with a base such as K2CO3 to form the spiro-morpholinone. nih.gov

Another approach involves the synthesis of spirooxindole-derived morpholine-fused-1,2,3-triazoles. nih.gov This protocol starts with an isatin (B1672199) spiro-epoxide, which undergoes regiospecific ring-opening with an azide (B81097) nucleophile. This is followed by O-propargylation and an intramolecular 1,3-dipolar cycloaddition to construct the final spirocyclic system. nih.gov A four-step synthesis has also been developed to create scaffolds containing two morpholine rings embedded within a spiroacetal framework, starting from epichlorohydrin (B41342) and β-aminoalcohols. acs.org

Computational and Mechanistic Studies on 2 Morpholinone Reactions

Quantum Chemical Calculations (e.g., DFT Studies) for Reaction Pathways

Quantum chemical calculations are primarily used to gain mechanistic insight into known chemical reactions. nih.gov Methods like Density Functional Theory (DFT) are employed to map out the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. nih.gov These calculations can trace reaction pathways by locating transition states—the first-order saddle points on the potential energy surface—and then using intrinsic reaction coordinate (IRC) calculations to connect them to the corresponding minima (reactants, intermediates, and products). researchgate.net

In the context of morpholine (B109124) chemistry, DFT calculations have been utilized to study the chemoselectivity and stereospecificity of addition reactions. For instance, a study on the addition of morpholine to 9α-hydroxyparthenolide used DFT calculations at the B3LYP/6-311+G(d,p) level to examine the polar character of the reaction and the role of Global Electron Density Transfer (GEDT). researchgate.net Such computational approaches provide a theoretical justification for experimentally observed outcomes. researchgate.net

While specific DFT studies detailing the complete reaction pathways for many 2-morpholinone reactions are not broadly available, the principles are well-established. For example, in the synthesis of C3-disubstituted morpholin-2-ones, mechanistic studies suggest a pathway involving a formal [4 + 2] heteroannulation followed by a 1,2-ester or amide shift. researchgate.netnih.gov A computational study of this pathway would involve calculating the activation energies for the cycloaddition step, the formation of the proposed α-iminium/imine hemiacetal intermediate, and the subsequent rearrangement. By comparing the energy barriers of competing pathways, researchers can predict the most likely reaction course.

The table below illustrates a representative format for presenting data from such computational studies, detailing the methods and key energetic findings that help delineate reaction pathways.

| Reaction Step | Computational Method | Basis Set | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition TS | DFT (B3LYP) | 6-311+G(d,p) | Activation Free Energy (ΔG‡) | Value not available | researchgate.net |

| Hemiacetal Formation | DFT (B3LYP) | 6-311+G(d,p) | Reaction Free Energy (ΔGr) | Value not available | researchgate.net |

| 1,2-Aryl Shift TS | DFT (B3LYP) | 6-311+G(d,p) | Activation Free Energy (ΔG‡) | Value not available | researchgate.net |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the step-by-step sequence of a reaction, including the identification of transient intermediates, is crucial for optimizing reaction conditions and developing new synthetic methods. Mechanistic studies on 2-morpholinone reactions have revealed complex and sometimes novel pathways.

One notable example is the synthesis of C3-disubstituted morpholin-2-ones bearing aza-quaternary stereocenters. nih.gov Mechanistic investigations indicate that this transformation does not follow a typical aza-benzilic ester rearrangement. Instead, it proceeds through a unique domino sequence. The reaction is initiated by a direct formal [4 + 2] heteroannulation that regioselectively produces specific α-iminium or imine hemiacetal intermediates. researchgate.netnih.gov This is followed by a 1,2-ester or amide shift to yield the final product. researchgate.netnih.gov This pathway has been successfully applied in the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. nih.gov

Another well-studied reaction is the cross-dehydrogenative coupling (CDC) between 2-morpholinones and cyclic imides, which allows for regioselective functionalization at the C3 position. mdpi.com Two potential mechanisms have been proposed for this transformation. One pathway involves the formation of an iminium ion (A) in the presence of acetic acid, which then reacts with the nucleophilic imide. mdpi.com A second, potentially simultaneous mechanism involves the auto-oxidation of the morpholinone to form a radical intermediate (B). This radical can react with molecular oxygen to generate a peroxide (C), which then abstracts a hydrogen from another morpholinone molecule to propagate the radical chain and form the iminium ion A. mdpi.com

The key intermediates proposed in these distinct reaction mechanisms are summarized in the table below.

| Reaction Type | Proposed Intermediate | Description | Reference |

|---|---|---|---|

| C3-Disubstitution Synthesis | α-Iminium/Imine Hemiacetal | Formed via a domino [4+2] heteroannulation. | researchgate.netnih.gov |

| Cross-Dehydrogenative Coupling (CDC) | Iminium Ion (A) | Key electrophilic intermediate that reacts with the imide nucleophile. | mdpi.com |

| Cross-Dehydrogenative Coupling (CDC) | Radical Intermediate (B) | Formed by auto-oxidation at the C3 position. | mdpi.com |

| Cross-Dehydrogenative Coupling (CDC) | Peroxide Intermediate (C) | Formed from the reaction of radical B with molecular oxygen. | mdpi.com |

Stereochemical Control and Selectivity Mechanistic Insights

Controlling the three-dimensional arrangement of atoms (stereochemistry) during a reaction is a central goal of modern organic synthesis. Mechanistic studies provide critical insights into how this control is achieved.

Regioselectivity: In the functionalization of the 2-morpholinone ring, reactions often show a high degree of regioselectivity. For example, the cross-dehydrogenative C–N coupling with cyclic imides occurs exclusively at the C3 position. mdpi.com This selectivity is attributed to the electronic properties of the intermediate. A radical formed at the C3 position is more stable than a radical at the C5 position because of the additional resonance stabilization provided by the adjacent carbonyl group. mdpi.com Consequently, hydrogen abstraction occurs preferentially at the C3 carbon. mdpi.com

Enantioselectivity: The development of catalytic enantioselective methods for constructing chiral morpholinones is an area of active research. nih.gov An asymmetric aza-benzilic ester rearrangement has been developed for the synthesis of C3-substituted morpholinones using a chiral phosphoric acid catalyst. nih.gov The reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. nih.gov

Mechanistically, the chiral catalyst is responsible for controlling the stereochemical outcome. DFT studies and other analytical methods on analogous catalytic asymmetric reactions suggest that the catalyst and substrate form a complex, creating a chiral environment. nih.gov This catalyst-substrate binding precedes the rate-limiting and enantiodetermining step. nih.govnih.gov The chiral pocket of the catalyst predisposes the substrate to attack from a specific face, leading to the preferential formation of one enantiomer. nih.gov In the case of the morpholinone synthesis, the chiral phosphoric acid catalyst likely orchestrates the facial selectivity of the initial heteroannulation or controls the conformation of the intermediate during the subsequent 1,2-shift, thereby dictating the final stereochemistry.

The factors influencing selectivity in 2-morpholinone reactions are outlined in the table below.

| Type of Selectivity | Reaction | Mechanistic Origin | Observed Outcome | Reference |

|---|---|---|---|---|

| Regioselectivity | Cross-Dehydrogenative Coupling (CDC) | Greater stability of the C3 radical intermediate due to resonance with the carbonyl group. | Exclusive functionalization at the C3 position. | mdpi.com |

| Enantioselectivity | Catalytic Aza-Benzilic Ester Rearrangement | Formation of a chiral catalyst-substrate complex that directs the reaction pathway. | High enantioselectivity in the formation of C3-substituted morpholinones. | nih.gov |

Applications of 2 Morpholinone Hydrochloride and Its Derivatives in Complex Molecular Construction

Utilization as Intermediates in Pharmaceutical Synthesis

The morpholin-2-one (B1368128) nucleus is a privileged structure in medicinal chemistry, frequently appearing in the architecture of approved and investigational drugs. researchgate.netnih.govacs.org Its utility as a synthetic intermediate stems from its combination of a lactone and a secondary amine (or its N-substituted variants), providing multiple reaction sites for molecular elaboration. 2-Morpholinone hydrochloride serves as a stable and convenient precursor to these vital pharmaceutical building blocks.

A prominent example of the application of a morpholin-2-one derivative is in the synthesis of the antiemetic drug Aprepitant . This neurokinin-1 (NK1) receptor antagonist, used to prevent chemotherapy-induced nausea and vomiting, features a chiral 3-substituted morpholinone core. nih.gov The synthesis of Aprepitant relies on the preparation of a key chiral intermediate, an optically enriched 3-aryl substituted morpholin-2-one. nih.govresearchgate.net Various synthetic strategies have been developed to access this crucial intermediate, highlighting the importance of the morpholinone framework. researchgate.netscielo.org.mx One-pot catalytic preparations have been devised to produce the key (R)-configured intermediate in high yield and enantiomeric excess, demonstrating the efficiency of modern synthetic methods in constructing this vital pharmaceutical scaffold. nih.govrsc.org

The synthesis often involves the cyclization of an appropriate amino alcohol precursor. For instance, a streamlined, high-yield synthesis of Aprepitant has been described that starts from an enantiopure oxazinone, which is a derivative of the morpholinone ring system. researchgate.net The process underscores the strategic importance of the morpholinone intermediate in establishing the final, complex stereochemistry of the drug molecule. researchgate.net

| Drug | Therapeutic Class | Role of Morpholinone Intermediate |

| Aprepitant | Antiemetic, NK1 Receptor Antagonist | Forms the core chiral scaffold of the molecule, essential for its biological activity. nih.govresearchgate.net |

Design and Synthesis of Advanced Heterocyclic Systems Incorporating the Morpholinone Motif

The morpholinone ring is not only a component of bioactive molecules but also a versatile platform for the construction of more elaborate, advanced heterocyclic systems. acs.org Modern synthetic methodologies have enabled the functionalization of the morpholinone core to create novel fused and spirocyclic structures with potential applications in materials science and drug discovery.

One powerful technique for the elaboration of the morpholinone structure is Cross-Dehydrogenative Coupling (CDC) . wikipedia.orgnih.gov This atom-economical method allows for the formation of C-N bonds by directly coupling the C(sp³)–H bond of a morpholinone with an N-H bond of another heterocycle, such as an imide. nih.gov Researchers have developed environmentally friendly CDC procedures using earth-abundant copper catalysts and molecular oxygen as the oxidant, avoiding the need for pre-functionalized starting materials and minimizing waste. nih.gov This approach provides a direct route to complex N-functionalized morpholinones, which can serve as precursors to novel polymers like poly(β-aminoesters) or as components of advanced chemical tools like PROTACs. nih.gov

Beyond simple functionalization, the morpholinone motif has been incorporated into fused bicyclic and polycyclic systems. For example, synthetic strategies have been developed to merge the morpholine (B109124) heterocycle with an indazole nucleus, creating novel fused systems with expanded chemical diversity. Furthermore, advances in synthetic methodology have led to the creation of bicyclic pyrimidooxazapine derivatives, where a six-membered pyrimidine (B1678525) ring is fused with a seven-membered oxazapine ring derived from a morpholinone precursor. acs.org These complex heterocyclic architectures offer new possibilities for exploring chemical space and identifying novel bioactive compounds.

| Synthetic Method | Resulting System | Key Features |

| Cross-Dehydrogenative Coupling (CDC) | N-functionalized morpholinones | Atom-economical, environmentally friendly, uses copper catalysis. nih.gov |

| Heterocyclic Merging | Indazole-fused morpholines | Creates novel, stereochemically diverse fused ring systems. |

| Ring Expansion/Fusion | Bicyclic pyrimidooxazapines | Fuses a pyrimidine ring with an oxazapine derived from a morpholinone. acs.org |

Development of Chiral Ligands based on Morpholinone Structures

The development of chiral ligands is paramount for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Chiral morpholinone structures serve as valuable building blocks and auxiliaries in this field, leveraging their rigid conformation and stereogenic centers to control the stereochemical outcome of chemical reactions.

Chiral 1,2-amino alcohols are well-established precursors for a wide variety of chiral ligands. nih.gov Efficient synthetic routes have been developed to produce these valuable compounds starting from morpholin-2-ones. nih.govacs.org For instance, a practical, high-yield synthesis of chiral 1,2-amino alcohols has been achieved using a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction with arylglyoxals to form a morpholinone intermediate, which is then converted to the desired amino alcohol. nih.gov

Moreover, the morpholinone ring itself can act as a chiral auxiliary . A chiral auxiliary is a temporary stereogenic unit that directs the stereoselective formation of a new chiral center in a substrate. By attaching a chiral morpholinone derivative to a molecule, chemists can influence the facial selectivity of subsequent reactions, such as alkylations or aldol (B89426) additions. After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. Sulfur-based chiral auxiliaries, which share structural similarities in their application principles, have demonstrated superior performance in many asymmetric syntheses, highlighting the potential for analogous morpholinone-based systems. rsc.org

Recent advances have also focused on the direct catalytic enantioselective synthesis of C3-substituted morpholinones. Chiral phosphoric acid catalysts have been successfully employed to catalyze the reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, proceeding through a domino reaction to yield highly enantioenriched morpholinones. nih.gov These chiral morpholinones are not only key intermediates for pharmaceuticals like the neurokinin-1 receptor antagonist L-742,694 but also serve as foundational structures for the development of new classes of chiral ligands for asymmetric catalysis. nih.gov

| Application | Description | Example |

| Precursor to Chiral Ligands | Morpholin-2-ones are converted into chiral 1,2-amino alcohols, which are versatile precursors for various classes of chiral ligands. nih.gov | Synthesis of 1,2-amino alcohols from morpholinone intermediates derived from arylglyoxals and a pseudoephedrine auxiliary. nih.gov |

| Chiral Auxiliary | A temporarily incorporated morpholinone unit directs the stereochemical outcome of a reaction. | Use in stereoselective alkylation or Michael addition reactions to control the formation of a new chiral center. |

| Direct Asymmetric Synthesis | Catalytic methods produce enantioenriched morpholinones that can be used as chiral building blocks. | Chiral phosphoric acid-catalyzed synthesis of C3-substituted morpholinones. nih.gov |

Future Directions in 2 Morpholinone Hydrochloride Research

Exploration of Novel Synthetic Pathways

The synthesis of the morpholin-2-one (B1368128) core is evolving beyond traditional methods towards more sophisticated and efficient catalytic strategies. A primary objective is the development of asymmetric syntheses to produce enantiomerically pure compounds, which are crucial for pharmaceutical applications. researchgate.netrsc.org

Key areas of exploration include:

Asymmetric Catalysis : Chiral phosphoric acids have emerged as effective catalysts for the enantioselective synthesis of C3-substituted morpholinones from sources like aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.netacs.org This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, representing an innovative asymmetric aza-benzilic ester rearrangement. researchgate.netacs.orgresearchgate.net Asymmetric hydrogenation using specialized catalysts is another promising route for creating chiral morpholine (B109124) structures with high enantioselectivity. researchgate.netrsc.org

One-Pot and Domino Reactions : To enhance procedural efficiency and reduce waste, multi-step sequences conducted in a single vessel are gaining prominence. A notable example is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence, which provides access to 3-aryl morpholin-2-ones from simple aldehydes and other commercially available reagents. thieme-connect.comacs.orgnih.gov These telescoped catalytic syntheses are highly versatile and have been successfully applied to the rapid preparation of key pharmaceutical intermediates. acs.orgnih.gov

Novel Reaction Mechanisms and Intermediates : Researchers are investigating unique rearrangement reactions, such as the Stevens rearrangement, to construct polysubstituted morpholin-2-ones. researchgate.net The use of novel, highly reactive intermediates, like 1-phenylsulfonyl-1-cyano epoxides, as masked α-halo acyl halide synthons is also enabling new synthetic transformations. thieme-connect.comacs.org Furthermore, pathways starting from different heterocyclic precursors, such as the metal-free ring-opening of aziridines with haloalcohols, offer alternative and efficient routes to the morpholine skeleton. nih.gov

Table 1: Emerging Synthetic Pathways for Morpholin-2-one Derivatives This table is interactive. You can sort and filter the data.

| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Potential Advantages |

|---|---|---|---|

| Asymmetric Catalysis | Enantioselective formation of chiral centers | Chiral Phosphoric Acids, Bisphosphine-Rhodium Catalysts | Access to enantiomerically pure compounds for pharmaceutical use |

| One-Pot Synthesis | Multiple reaction steps in a single vessel | Quinine-derived Urea (B33335) Organocatalysts | Increased efficiency, reduced waste, simplified purification |

| Domino Ring-Opening Cyclization (DROC) | Cascade reaction forming the heterocyclic core | Lewis Acids, Organocatalysts | High atom economy, rapid construction of complex structures |

| Aza-Benzilic Ester Rearrangement | Novel rearrangement for C3-substitution | Chiral Brønsted Acids | Unprecedented reaction pathway for creating aza-tertiary stereocenters |

| Metal-Free Aziridine (B145994) Ring-Opening | SN2-type ring opening followed by cyclization | Ammonium (B1175870) persulfate, KOH | Avoids heavy metal contamination, milder reaction conditions |

Development of Greener and More Sustainable Methodologies

In line with the principles of green chemistry, a significant future direction is the development of environmentally benign synthetic methods for 2-morpholinone and related lactams. This involves a holistic approach to reduce the environmental footprint of chemical processes, from the choice of solvents and catalysts to the sourcing of raw materials.

Future sustainable methodologies are expected to focus on:

Environmentally Benign Solvents : A major push is towards replacing traditional volatile organic compounds with greener alternatives. Water is being explored as a solvent for novel radical cyclization reactions to form lactam derivatives, offering a sustainable and metal-catalyst-free option. acs.org

Metal-Free and Catalyst-Free Systems : To circumvent issues of toxicity and contamination associated with residual metals, metal-free synthetic routes are highly desirable. nih.govacs.org Recent innovations include the use of simple reagents like ammonium persulfate to initiate cyclization or the development of catalyst-free systems altogether. nih.gov For instance, the use of ammonia (B1221849) borane (B79455) as a stable, solid hydrogen donor for the reductive amination and cyclization of keto-acids into N-substituted lactams represents a significant advance over methods requiring metal catalysts or high-pressure hydrogen gas. dtu.dk

Biomass-Derived Feedstocks : A long-term goal for sustainable chemistry is the utilization of renewable starting materials. Research into the synthesis of lactams from biomass-derived keto-acids, such as levulinic acid, provides a template for future work on morpholinones. dtu.dk Catalytic hydrodeoxygenation of biomass products like 4-hydroxy-6-methylpyridin-2(1H)-one is another demonstrated pathway to produce lactams from non-fossil fuel sources. rsc.org

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches This table is interactive. You can sort and filter the data.

| Aspect | Traditional Approach | Greener/Sustainable Alternative |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids |

| Catalysts | Heavy or precious metal catalysts (e.g., Pd, Ru) | Organocatalysts, Earth-abundant metals (e.g., Cu, Zn), Metal-free systems |

| Reagents | Hazardous reagents, high-pressure gases (H2) | Solid hydrogen donors (Ammonia Borane), Molecular Oxygen as oxidant |

| Starting Materials | Petroleum-derived feedstocks | Biomass-derived keto-acids and lactones |

| Process | Multi-step with intermediate isolation | One-pot, domino/cascade reactions |

Advanced Applications in Chemical Synthesis

Beyond its synthesis, future research will heavily focus on leveraging 2-morpholinone hydrochloride as a versatile chemical building block to construct more complex and functional molecules. researchgate.netsigmaaldrich.com The inherent structural features of the morpholinone ring make it a privileged scaffold in medicinal chemistry, capable of modulating physicochemical properties and engaging in specific biological interactions. lifechemicals.comnih.gov

Promising advanced applications include:

Pharmaceutical Intermediates : 3-Aryl substituted morpholin-2-ones are established key intermediates in the synthesis of high-value pharmaceuticals, such as the potent antiemetic drug Aprepitant. acs.orgnih.gov Future work will likely identify 2-morpholinone derivatives as crucial precursors for other complex drug targets.

Scaffolds for Bioactive Compound Libraries : The morpholine nucleus is a ubiquitous pharmacophore found in numerous FDA-approved drugs. nih.govtaylorandfrancis.com this compound serves as an ideal starting point for creating diverse libraries of novel compounds for drug discovery programs targeting a wide range of diseases. Its structure allows for functionalization at multiple positions, enabling fine-tuning of biological activity. mdpi.com

Precursors for Agrochemicals and Materials : The utility of the morpholine scaffold extends to the agrochemical industry, where its derivatives have shown antibacterial and antifungal properties. lifechemicals.com Furthermore, analogous lactam structures are being explored for the synthesis of novel, sustainable oligoamides and functional polymers through ring-opening polymerization, suggesting a potential application for morpholinone-based materials. researchgate.net

Table 3: Potential Advanced Applications of this compound This table is interactive. You can sort and filter the data.

| Application Area | Synthetic Role | Target Molecule Class |

|---|---|---|

| Medicinal Chemistry | Key intermediate | Complex APIs (e.g., Aprepitant) |

| Drug Discovery | Core scaffold | Libraries of novel bioactive compounds |

| Agrochemicals | Precursor | Fungicides, Bactericides |

| Materials Science | Monomer unit | Functional oligoamides, Polydepsipeptides |

常见问题

Q. What are the critical physicochemical properties of 2-Morpholinone hydrochloride for experimental design?

Key properties include:

- Molecular formula : Likely C₄H₇NO₂·HCl (base structure from morpholinone + HCl addition) .

- Melting point : Reported as 178°C for the base compound; hydrochloride form may differ and requires validation .

- Solubility : Typically soluble in water (analogous to morpholine derivatives) .

- Storage : Recommended at 2–8°C to prevent degradation . Note: Discrepancies in molecular weight (e.g., 101.1 for base vs. ~137.5 for hydrochloride) highlight the need for mass spectrometry or elemental analysis to confirm identity .

Q. What synthetic methodologies are applicable for this compound?

- Base synthesis : Morpholine derivatives are often synthesized via cyclization of ethanolamine derivatives or dehydration of diethanolamine analogs .

- Hydrochloride formation : Reacting the free base with HCl gas in solvents like methanol, followed by crystallization (e.g., pH adjustment to 2.5–3.0 in isopropanol) .

- Critical parameters : Control of pH, solvent polarity, and temperature to avoid by-products (e.g., morpholinium chloride side products) .

Q. How should researchers handle and store this compound to ensure stability?

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Monitor for discoloration or precipitate formation, which may indicate decomposition.

- Degradation products could include morpholine or oxidized species, detectable via TLC or HPLC .

Advanced Research Questions

Q. What advanced analytical techniques validate the purity and structure of this compound?

- HPLC : Use reverse-phase columns (C18) with UV detection at 210–230 nm; compare retention times with standards .

- Spectrophotometry : Ion-pair assays (e.g., with bromothymol blue) for quantification .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺ or [M+Cl]⁻ adducts) .

- Titration : Acid-base titration with NaOH to assess HCl content .

Q. How can contradictory reactivity data in different solvent systems be resolved?

- Example: Reactivity with nucleophiles may vary in polar vs. non-polar solvents.

- Method : Conduct kinetic studies under controlled conditions (e.g., DMSO vs. water) and monitor intermediates via NMR .

- Case study : Morpholine reacts with carbon tetrachloride to form morpholinium chloride at 50–100°C, but side products arise if pH is uncontrolled .

Q. What mechanistic insights exist for this compound in organic reactions?

- Nucleophilic reactions : The morpholinone ring can undergo ring-opening with strong bases (e.g., NaOH) to form amino alcohols .

- Electrophilic substitution : Reactivity at the amine group (e.g., acylation with chloroacetyl chloride) requires inert atmospheres to avoid oxidation .

Q. How can by-products be minimized during scale-up synthesis?

- Optimized conditions : Use anhydrous solvents (e.g., isopropanol) and slow HCl gas introduction to control exothermic reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate mobile phase) .

- By-product analysis : Identify impurities (e.g., unreacted morpholine) via GC-MS and adjust stoichiometry accordingly .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。